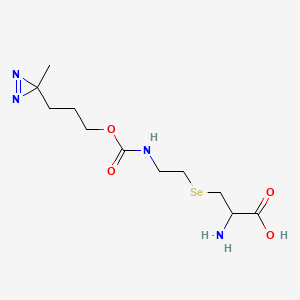

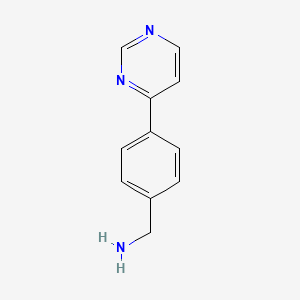

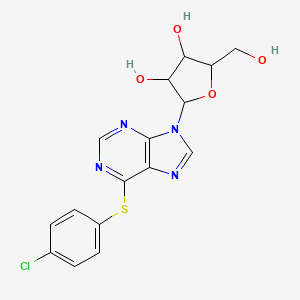

![molecular formula C14H24N2O4 B12284822 3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)

3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,5R)-3,9-ジアザビシクロ[331]ノナン-3,7-ジカルボン酸 3-O-tert-ブチル 7-O-メチルエステルは、ジアザビシクロノナンをコアとする二環式構造を持つ複雑な有機化合物です。

準備方法

合成経路と反応条件

(1S,5R)-3,9-ジアザビシクロ[3.3.1]ノナン-3,7-ジカルボン酸 3-O-tert-ブチル 7-O-メチルエステルの合成は、通常、単純な有機分子から始まる複数のステップを伴います。このプロセスには、多くの場合、環化反応による二環式コアの形成、続いてエステル化反応によるtert-ブチル基とメチル基の導入が含まれます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されています。

工業生産方法

工業的な設定では、この化合物の製造には、効率性、スケーラビリティ、持続可能性の点で利点を提供するフローマイクロリアクターシステムの使用が含まれる場合があります。 これらのシステムにより、反応条件を精密に制御できるため、製品品質が安定し、廃棄物が削減されます .

化学反応の分析

反応の種類

(1S,5R)-3,9-ジアザビシクロ[3.3.1]ノナン-3,7-ジカルボン酸 3-O-tert-ブチル 7-O-メチルエステルは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。

還元: 還元反応は、化合物の酸化状態を変更するために使用でき、異なる生物活性につながる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤または求電子剤などがあります。温度、溶媒、pHなどの反応条件は、所望の結果を得るために注意深く制御されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンを生じる可能性があり、一方、置換反応はさまざまな官能基を導入でき、研究アプリケーションにおける化合物の汎用性を高めます。

科学研究への応用

(1S,5R)-3,9-ジアザビシクロ[3.3.1]ノナン-3,7-ジカルボン酸 3-O-tert-ブチル 7-O-メチルエステルは、科学研究にいくつかの応用があります。

化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。特に、医薬品や農薬の開発において。

生物学: そのユニークな構造により、さまざまな生体標的に結合することができ、酵素機構や受容体結合の研究における貴重なツールとなります。

医学: この化合物の潜在的な治療特性が調査されています。特に、神経障害の治療と抗菌剤として。

科学的研究の応用

3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate has several applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and receptor binding.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of neurological disorders and as an antimicrobial agent.

作用機序

(1S,5R)-3,9-ジアザビシクロ[3.3.1]ノナン-3,7-ジカルボン酸 3-O-tert-ブチル 7-O-メチルエステルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の二環式構造により、高い特異性を持つ結合部位に適合し、これらの標的の活性を調節することができます。この相互作用は、標的の性質と関与する経路に応じて、さまざまな生物学的効果をもたらす可能性があります。

類似の化合物との比較

類似の化合物

トロパンアルカロイド: アトロピンやスコポラミンなどの化合物は、同様の二環式構造を共有し、生物活性で知られています。

ジアザビシクロ化合物: 1,4-ジアザビシクロ[2.2.2]オクタンなどの他のジアザビシクロ化合物は、ユニークな化学的および生物学的特性も示しています。

独自性

(1S,5R)-3,9-ジアザビシクロ[3.3.1]ノナン-3,7-ジカルボン酸 3-O-tert-ブチル 7-O-メチルエステルを際立たせているのは、特定の置換パターンです。これは、明確な化学反応性と生物活性をもたらします。 tert-ブチル基とメチルエステル基の存在により、安定性と溶解性が高まり、さまざまなアプリケーションに適した汎用性の高い化合物となります .

類似化合物との比較

Similar Compounds

Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure and are known for their biological activities.

Diazabicyclo Compounds: Other diazabicyclo compounds, such as 1,4-diazabicyclo[2.2.2]octane, also exhibit unique chemical and biological properties.

Uniqueness

What sets 3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate apart is its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of tert-butyl and methyl ester groups enhances its stability and solubility, making it a versatile compound for various applications .

特性

分子式 |

C14H24N2O4 |

|---|---|

分子量 |

284.35 g/mol |

IUPAC名 |

3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate |

InChI |

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-7-10-5-9(12(17)19-4)6-11(8-16)15-10/h9-11,15H,5-8H2,1-4H3/t9?,10-,11+ |

InChIキー |

GLTXOTSBWAISRB-FGWVZKOKSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@@H](C1)N2)C(=O)OC |

正規SMILES |

CC(C)(C)OC(=O)N1CC2CC(CC(C1)N2)C(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

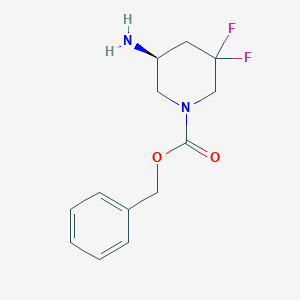

![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)

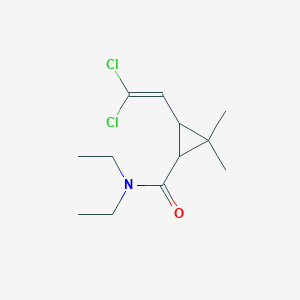

![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)

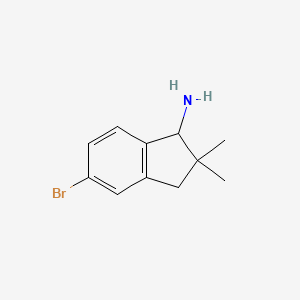

![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)

![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)